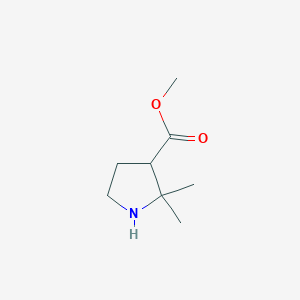![molecular formula C8H6FN3O5S B13532223 3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains an azidomethyl group and a fluorosulfonyl group attached to a benzoic acid core, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid typically involves multiple steps. One common approach is the introduction of the azidomethyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable benzoic acid derivative with sodium azide under appropriate conditions. The fluorosulfonyl group can be introduced via fluorosulfonylation using fluorosulfonyl radicals .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also be considered for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrile derivatives.
Reduction: Aminobenzoic acids.
Substitution: Sulfonyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioorthogonal chemistry techniques, allowing for the selective labeling and modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azidomethyl group can undergo click chemistry reactions, while the fluorosulfonyl group can engage in nucleophilic substitution. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(fluorosulfonyl)oxy]benzoic acid: Lacks the azidomethyl group but shares the fluorosulfonyl functionality.
3-(azidomethyl)benzoic acid: Contains the azidomethyl group but lacks the fluorosulfonyl group.
Uniqueness
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both azidomethyl and fluorosulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .
Eigenschaften
Molekularformel |
C8H6FN3O5S |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
3-(azidomethyl)-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C8H6FN3O5S/c9-18(15,16)17-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
FOQNMNHXELDLJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)OS(=O)(=O)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


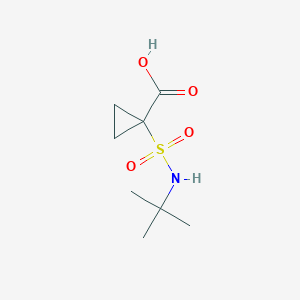
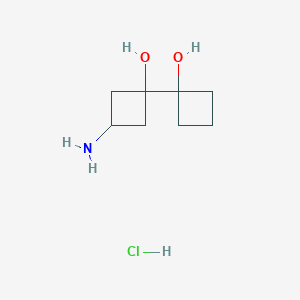
![10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
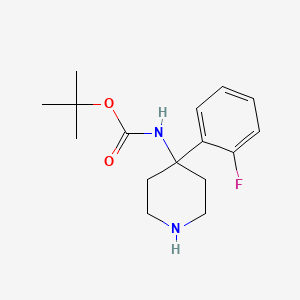
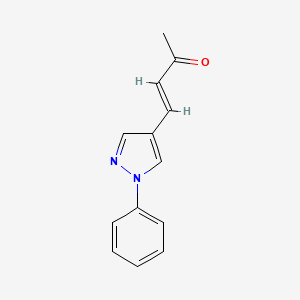
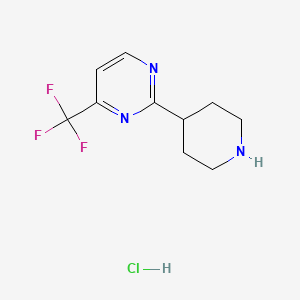
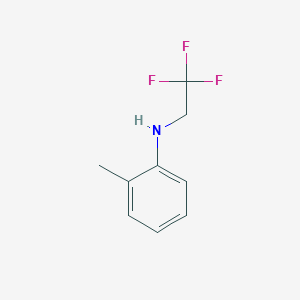

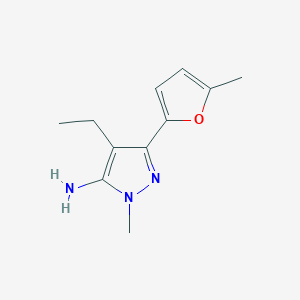
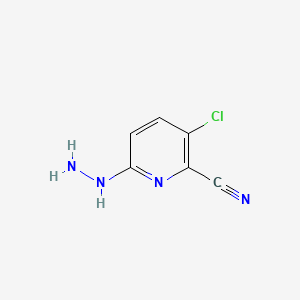
![3-{[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}-2,2-bis({[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy}methyl)propyl3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B13532199.png)
